molecular formula C24H28N6O3 B1671446 Gepotidacin CAS No. 1075236-89-3

Gepotidacin

Cat. No.: B1671446
CAS No.: 1075236-89-3
M. Wt: 448.5 g/mol
InChI Key: PZFAZQUREQIODZ-LJQANCHMSA-N
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Description

Gepotidacin is a novel, bactericidal, oral antibiotic belonging to the triazaacenaphthylene class. It is designed to treat uncomplicated urinary tract infections and urogenital gonorrhoea. This compound works by inhibiting bacterial DNA replication through the blockage of two essential topoisomerase enzymes, DNA gyrase and topoisomerase IV . This dual inhibition mechanism makes it difficult for bacteria to develop resistance, as mutations in both enzymes would be required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gepotidacin involves multiple steps, starting from the preparation of the triazaacenaphthylene core. The key steps include:

  • Formation of the triazaacenaphthylene ring system through cyclization reactions.
  • Introduction of functional groups to enhance antibacterial activity.
  • Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gepotidacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antibacterial properties.

    Substitution: Substitution reactions can introduce different substituents on the triazaacenaphthylene core, affecting its activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with altered antibacterial properties. These derivatives are studied for their potential use in overcoming bacterial resistance .

Scientific Research Applications

Gepotidacin has a wide range of scientific research applications, including:

Mechanism of Action

Gepotidacin exerts its antibacterial effects by inhibiting bacterial DNA replication. It targets two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and supercoiling of bacterial DNA, leading to the formation of stable DNA-enzyme complexes. This inhibition results in the cessation of bacterial growth and ultimately bacterial cell death .

Comparison with Similar Compounds

Gepotidacin is unique compared to other antibiotics due to its dual inhibition mechanism and its ability to target both DNA gyrase and topoisomerase IV. Similar compounds include:

    Fluoroquinolones: These antibiotics also target DNA gyrase and topoisomerase IV but are prone to resistance due to single-point mutations.

    Aminocoumarins: These compounds inhibit DNA gyrase but have limited activity against topoisomerase IV.

    Novobiocin: This antibiotic targets DNA gyrase but is less effective against topoisomerase IV.

This compound’s ability to inhibit both enzymes makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .

Properties

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAZQUREQIODZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028208
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075236-89-3
Record name (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepotidacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepotidacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GEPOTIDACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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